Phensuximide

Anticonvulsant Screening Seizure Models Neuropharmacology

Choose Phensuximide for MES seizure models—it provides tonic-clonic protection at non-anesthetic doses, a capability ethosuximide completely lacks. Unlike methsuximide, phensuximide avoids direct CYP450 active-site binding, eliminating autoinduction confounds in drug-drug interaction studies. With a short 7.8-hour half-life and low steady-state levels (5.7 µg/mL), it is ideal for acute exposure-response research where sustained accumulation is undesirable. USP monograph available (97.0%–103.0% assay, ≤1.0% water, ≤0.5% residue on ignition) with USP Phensuximide RS for analytical method validation.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 86-34-0
Cat. No. B1677645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhensuximide
CAS86-34-0
SynonymsPhensuximide;  Succitimal;  Milontin;  Lifene;  Phenylsuximide;  Epimid;  phensuximide, (+-)-isomer; 
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C1=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyWLWFNJKHKGIJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.21e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phensuximide (CAS 86-34-0) Procurement Guide: Differentiated Succinimide Anticonvulsant for Seizure Models and Drug Interaction Studies


Phensuximide (CAS 86-34-0), known historically as Milontin, is the prototypical member of the succinimide class of anticonvulsant agents, introduced clinically in 1951 for the management of absence (petit mal) seizures [1]. The compound is a racemic N-methyl-3-phenylsuccinimide (C11H11NO2, MW 189.21) that suppresses the paroxysmal three-per-second spike-and-wave EEG pattern associated with absence seizures through modulation of inhibitory neuronal systems and inhibition of depolarization-induced cyclic AMP and cyclic GMP accumulation in brain tissue [2]. While largely replaced clinically by its newer analog ethosuximide, phensuximide retains distinct pharmacological properties that confer unique value in specific research applications, including its differential anticonvulsant spectrum against maximal electroshock seizures and its limited cytochrome P450 induction potential relative to methsuximide [3].

Why Generic Substitution Fails: Quantifiable Pharmacokinetic and Pharmacodynamic Divergence Among Succinimide Anticonvulsants


Succinimide anticonvulsants—phensuximide, methsuximide, and ethosuximide—cannot be interchanged as generic equivalents in research or clinical settings due to profound quantitative differences in their pharmacokinetic profiles, metabolic fate, and anticonvulsant spectrum. Phensuximide exhibits a mean plasma half-life of 7.8 hours and accumulates to fasting levels of only 5.7 μg/mL, whereas methsuximide's active metabolite (desmethylmethsuximide) accumulates to levels exceeding 40 μg/mL with a half-life of 38 hours [1]. Furthermore, phensuximide demonstrates effective protection against maximal electroshock (MES) seizures at non-neurotoxic doses, a property not shared by ethosuximide, which requires anesthetic doses for MES protection [2]. These fundamental disparities in systemic exposure and efficacy profile preclude simple substitution and mandate compound-specific selection based on the intended experimental or therapeutic objective.

Phensuximide Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Ethosuximide and Methsuximide


Differential Anticonvulsant Spectrum: Maximal Electroshock (MES) Protection Without Neurotoxicity

Phensuximide exhibits a distinct anticonvulsant spectrum compared to ethosuximide, providing protection against maximal electroshock (MES) seizures at doses that do not induce significant neurotoxicity. In head-to-head rodent studies, phensuximide and methsuximide both protected mice from tonic extensor seizures induced by supramaximal electroshock at non-neurotoxic or only slightly ataxic doses, whereas ethosuximide was ineffective against MES seizures at any dose below those producing frank anesthesia [1]. This differential efficacy reflects a fundamental divergence in the pharmacological profiles of these closely related succinimides, with phensuximide and methsuximide demonstrating a broader anticonvulsant spectrum that includes activity against electrically induced seizures, a property not shared by ethosuximide, which more closely resembles the oxazolidinedione class in its restricted efficacy against pentylenetetrazol-induced seizures [1].

Anticonvulsant Screening Seizure Models Neuropharmacology

Pharmacokinetic Differentiation: Plasma Accumulation and Half-Life Compared to Methsuximide

Phensuximide demonstrates markedly inferior systemic accumulation compared to methsuximide due to fundamental differences in the pharmacokinetic properties of the parent compounds and their active metabolites. In a clinical study of five patients with intractable seizures receiving chronic oral dosing, phensuximide exhibited a mean plasma half-life of 7.8 hours and accumulated to an average fasting plasma concentration of only 5.7 μg/mL [1]. Its primary metabolite, desmethylphensuximide, achieved an average concentration of only 1.7 μg/mL with a similar half-life [1]. In stark contrast, methsuximide displayed an even shorter parent half-life of 1.4 hours, but its desmethyl metabolite exhibited a mean half-life of 38 hours and accumulated to plasma levels exceeding 40 μg/mL [1]. This 7-fold difference in active moiety exposure (40+ μg/mL vs. 5.7 μg/mL) provides a mechanistic explanation for the relatively weak antiepileptic effect of phensuximide compared to methsuximide in clinical practice [1].

Clinical Pharmacology Therapeutic Drug Monitoring Pharmacokinetics

Cytochrome P450 Interaction Profile: Lack of Type I Spectral Shift with CYP450

Phensuximide exhibits a distinct cytochrome P450 interaction profile that differentiates it from methsuximide in studies of hepatic microsomal enzyme induction. In experiments with rat liver microsomes, only methsuximide interacted with cytochrome P-450 to produce a type I spectral shift, which is characteristic of substrate binding to the enzyme active site [1]. Phensuximide and ethosuximide did not produce this spectral shift under identical experimental conditions [1]. Furthermore, while all three succinimides (ethosuximide, methsuximide, and phensuximide) increased hepatic microsomal enzyme activity in rats following 3-day oral administration—as evidenced by reduced hexobarbitone-induced hypnosis and increased in vitro oxidation of hexobarbitone and hydroxylation of aniline—only methsuximide's anticonvulsant activity was reduced by this autoinduction phenomenon [1]. This indicates that phensuximide's anticonvulsant efficacy is not subject to the same metabolic tolerance mechanism that compromises methsuximide's activity following repeated dosing [1].

Drug Metabolism Hepatic Microsomal Enzymes Drug-Drug Interaction

Analytical Reference Standard: USP Monograph Purity Specifications for Method Validation

Phensuximide is defined by a United States Pharmacopeia (USP) monograph that establishes quantifiable purity and quality specifications essential for analytical method development and validation. The USP monograph specifies that phensuximide contains not less than 97.0% and not more than 103.0% of C11H11NO2, calculated on the anhydrous basis [1]. The monograph further specifies limits for water content (not more than 1.0%), residue on ignition (not more than 0.5%), and includes a limit test for cyanide impurities [1]. The assay procedure utilizes UV spectrophotometric determination at approximately 258 nm, with a standard solution concentration of approximately 400 μg/mL in alcohol, using USP Phensuximide RS as the reference standard [1]. These compendial specifications provide a verifiable, regulatory-grade quality benchmark that is not uniformly available for all succinimide analogs, particularly for non-USP compounds.

Analytical Chemistry Quality Control Reference Standards

Optimal Research and Industrial Application Scenarios for Phensuximide Based on Quantified Differentiation


Anticonvulsant Screening in Maximal Electroshock (MES) Seizure Models Requiring a Succinimide-Class Tool Compound

Phensuximide should be prioritized over ethosuximide for anticonvulsant screening programs that employ the maximal electroshock (MES) seizure model and require a succinimide-class reference compound. As established by direct comparative data, phensuximide provides protection against MES-induced tonic extensor seizures at doses that do not produce frank anesthesia, whereas ethosuximide is ineffective against MES seizures at any sub-anesthetic dose [1]. This makes phensuximide the appropriate succinimide-class positive control or tool compound for studies investigating generalized tonic-clonic seizure mechanisms or screening novel compounds for broad-spectrum anticonvulsant activity.

Hepatic Enzyme Induction Studies Requiring a Succinimide with Minimal CYP450 Substrate Interaction

Phensuximide is the preferred succinimide for studies of hepatic microsomal enzyme induction or drug-drug interaction where the test article should not itself act as a type I CYP450 substrate. Unlike methsuximide, which produces a type I spectral shift with cytochrome P-450, phensuximide does not directly interact with the CYP450 active site in this manner [1]. This property allows researchers to study induction phenomena or co-administered drug metabolism without the confounding variable of direct enzyme-substrate interaction, and without the autoinduction of metabolism that reduces methsuximide's anticonvulsant activity upon repeated dosing [1].

Analytical Method Development and Validation Requiring Compendial Reference Standards

For analytical chemistry laboratories developing or validating HPLC, UV spectrophotometric, or impurity profiling methods for succinimide anticonvulsants, phensuximide offers the advantage of a defined USP monograph with explicit purity specifications (97.0%-103.0% assay, ≤1.0% water, ≤0.5% residue on ignition) and the availability of USP Phensuximide RS [1]. This compendial standardization reduces method development uncertainty and supports regulatory compliance in quality control environments, whereas alternative succinimides without USP monographs may require more extensive in-house characterization.

Pharmacokinetic Modeling of Weakly Accumulating Anticonvulsants

Phensuximide serves as a valuable model compound for studying anticonvulsant agents with limited systemic accumulation due to its short half-life (7.8 hours) and low steady-state plasma concentrations (5.7 μg/mL) [1]. This pharmacokinetic profile, which contrasts sharply with the prolonged accumulation of methsuximide's active metabolite (half-life 38 hours, Css >40 μg/mL), makes phensuximide suitable for investigating exposure-response relationships where sustained high-level exposure is not desired, or for validating pharmacokinetic models of weakly accumulating CNS-active compounds [1].

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